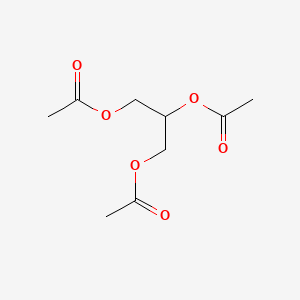










|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[CH2:7]1[O:9][CH2:8]1.[C:10](OC(=O)C)(=[O:12])[CH3:11].[C:17](O)(=[O:19])[CH3:18]>>[C:10]([O:1][CH2:2][CH:3]([CH2:5][O:6][C:7](=[O:9])[CH3:8])[O:4][C:17](=[O:19])[CH3:18])(=[O:12])[CH3:11]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to react
|
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
|
Type
|
WAIT
|
|
Details
|
further aged at 120° C. for 1 hour
|
|
Duration
|
1 h
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |